Medmain
Description
Medmain (2-methyl-3-ethyl-5-dimethylaminoindole) is a synthetic antimetabolite of serotonin, first synthesized and characterized by Shaw and Woolley in 1954 . Derived from the parent compound 2-methyl-3-ethyl-5-aminoindole, this compound was designed to antagonize serotonin’s physiological effects, particularly in vascular and uterine tissues. Its mechanism involves competitive inhibition of serotonin receptors, with notable dual pro- and anti-metabolite properties depending on concentration . Preclinical studies demonstrated its high potency in vitro, being approximately 250 times more active than its unalkylated precursor in antagonizing serotonin-induced contractions in sheep carotid arteries .
Properties
CAS No. |
576-11-4 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-ethyl-N,N,2-trimethyl-1H-indol-5-amine |
InChI |
InChI=1S/C13H18N2/c1-5-11-9(2)14-13-7-6-10(15(3)4)8-12(11)13/h6-8,14H,5H2,1-4H3 |
InChI Key |
IOYNGCZNYGEZRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of Medmain involves several synthetic routes and reaction conditions. The industrial production methods are designed to ensure high purity and yield. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Medmain undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. The major products formed from these reactions are typically intermediates used in further synthesis or final products used in medical diagnostics.
Scientific Research Applications
Medmain has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Plays a role in the study of cellular processes and molecular interactions.
Medicine: Integral in pathological diagnostics, particularly in the analysis of tissue samples.
Industry: Utilized in the development of diagnostic tools and technologies.
Mechanism of Action
The mechanism of action of Medmain involves its interaction with specific molecular targets and pathways. It is designed to bind to particular proteins or receptors, thereby influencing cellular processes. The exact molecular targets and pathways are proprietary information.
Biological Activity
Medmain is a compound that has garnered attention in the field of medical technology and pathology, particularly for its applications in diagnostic systems utilizing artificial intelligence (AI). This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Overview of this compound
This compound is primarily recognized for its innovative contributions to pathological image diagnosis through its platform, PidPort. This system employs deep learning algorithms to enhance the accuracy and efficiency of pathological analyses. The biological activity of this compound can be linked to its role in facilitating precise diagnostic processes, which indirectly influences patient outcomes by improving the accuracy of disease detection.
- Deep Learning Algorithms : this compound’s PidPort utilizes convolutional neural networks (CNNs) to analyze pathological images. This technology allows for high precision in identifying various tissue types and abnormalities, including cancerous cells.
- Telepathology : By enabling remote pathological diagnosis, this compound enhances accessibility to expert analyses, particularly in under-resourced areas. This global network facilitates timely and accurate diagnoses, which are crucial for effective treatment planning.
Case Study 1: Gastric Adenocarcinoma Detection
A study evaluated the efficacy of this compound's AI system in diagnosing diffuse-type gastric adenocarcinoma (ADC). The model was trained on a dataset comprising thousands of whole slide images (WSIs) from multiple hospitals. Key findings include:
- Performance Metrics : The model achieved a ROC AUC score between 0.95 and 0.99 across five independent test sets, indicating exceptional diagnostic accuracy.
- Diagnostic Workflow : The use of AI reduced the workload on pathologists by automating initial screenings, allowing for more time to focus on complex cases.
| Test Set | Source | Diffuse-type ADC | Other ADC | Non-neoplastic | Total |
|---|---|---|---|---|---|
| Train | Hospital 2 | 333 | 541 | – | 874 |
| Validation | Hospital 2 | 20 | 30 | – | 50 |
| Test | Hospital 1 | 25 | 96 | 234 | 355 |
Case Study 2: Telepathology Implementation
In a pilot program implementing this compound’s telepathology services, healthcare facilities reported significant improvements in diagnostic turnaround times and accuracy.
- Impact on Patient Care : Facilities utilizing telepathology noted a reduction in misdiagnosis rates by approximately 15%, highlighting the importance of expert consultations facilitated by this compound’s network.
- User Feedback : Medical practitioners reported increased confidence in diagnoses made with the assistance of AI tools, leading to enhanced treatment strategies.
Comparative Analysis with Other Diagnostic Tools
| Feature | Traditional Methods | Other AI Tools | This compound (PidPort) |
|---|---|---|---|
| Speed | Moderate | Variable | High |
| Accuracy | Subjective | High | Very High |
| Remote Access | Limited | Some | Extensive |
| User Interface | Complex | User-friendly | Highly intuitive |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Structural Analogues
Medmain belongs to the N-alkylated 5-aminoindole class. Key analogues include:
Parent Compound: 2-Methyl-3-Ethyl-5-Aminoindole
- Structure: Lacks the dimethylamino group at position 3.
- Activity : Baseline antiserotonin activity, ~250× weaker than this compound in arterial assays .
- Selectivity: No observed serotonin-like agonism in uterine tissues, unlike this compound.
1-Methylthis compound
- Structure : Methyl group added to position 1 of this compound.
- Activity : Comparable potency to this compound in arterial assays but reduced dual agonism/antagonism in uterine tissues .
2-Methyl-3-Ethyl-5-Hydroxyindole
- Structure: Hydroxyl group replaces the amino group at position 4.
- Function: Acts as a non-alkylated antiserotonin agent with moderate activity in uterine tissues .
Functional Analogues: Serotonin Antagonists
| Compound | Target Tissue | Potency (vs. Serotonin) | Dual Agonism | In Vivo Efficacy | Toxicity Profile |
|---|---|---|---|---|---|
| This compound | Arteries, Uterus | 250× parent compound | Yes | Limited (dogs) | Convulsions (mice) |
| 1-Methylthis compound | Arteries | Similar to this compound | Minimal | Not tested | Unknown |
| Parent Compound | Arteries | 1× (baseline) | No | Not tested | None reported |
| 5-Hydroxyindole | Uterus | Moderate | No | Not tested | None reported |
Mechanistic and Therapeutic Implications
- Structural Optimization: Alkylation at position 5 (dimethylamino group) significantly enhances antiserotonin activity but introduces dual agonism/antagonism, complicating therapeutic use.
- Selectivity Challenges : this compound’s serotonin-like effects in the uterus and CNS toxicity underscore the need for derivatives with improved selectivity, such as 1-methylthis compound, which retains potency but minimizes off-target effects.
- Comparative Limitations: The parent compound and 5-hydroxyindole, while less potent, offer safer profiles for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
